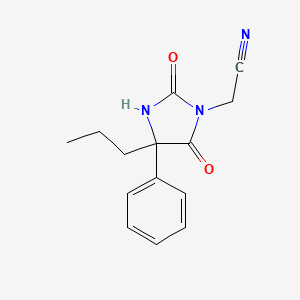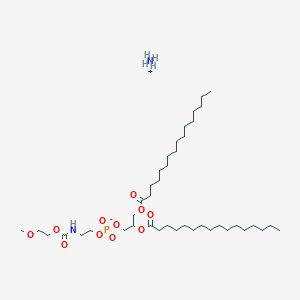![molecular formula C16H17FN2O2 B15282119 N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide CAS No. 2096986-19-3](/img/structure/B15282119.png)
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetamide group.
Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the aromatic ring.
Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group.
Scientific Research Applications
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}acetamide
- N-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}acetamide
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-quinazolinamine
Uniqueness
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2096986-19-3 |
|---|---|
Molecular Formula |
C16H17FN2O2 |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[5-amino-2-[(4-fluorophenyl)methoxy]-3-methylphenyl]acetamide |
InChI |
InChI=1S/C16H17FN2O2/c1-10-7-14(18)8-15(19-11(2)20)16(10)21-9-12-3-5-13(17)6-4-12/h3-8H,9,18H2,1-2H3,(H,19,20) |
InChI Key |
XTSAQFHGCBVPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B15282046.png)
![2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282049.png)



![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)



![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)



